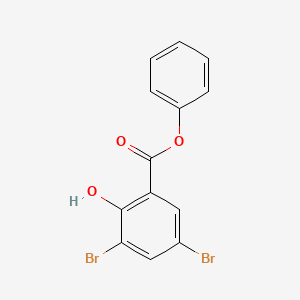

Phenyl 3,5-dibromo-2-hydroxybenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

phenyl 3,5-dibromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O3/c14-8-6-10(12(16)11(15)7-8)13(17)18-9-4-2-1-3-5-9/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATZALKOFHDVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371859 | |

| Record name | phenyl 3,5-dibromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62547-35-7 | |

| Record name | phenyl 3,5-dibromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl 3,5 Dibromo 2 Hydroxybenzoate and Analogues

Direct Esterification Strategies Utilizing Phenol (B47542) and 3,5-Dibromo-2-hydroxybenzoic Acid

This synthetic approach constructs the target molecule by directly coupling 3,5-Dibromo-2-hydroxybenzoic acid with phenol. Given the moderate reactivity of phenols in esterification, activating agents are essential to facilitate the reaction under mild conditions, preventing potential side reactions or decomposition of the sensitive starting materials.

A highly effective method for the esterification of carboxylic acids, particularly with sterically hindered or sensitive substrates, is the Steglich esterification. dbpedia.orgorganic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent, often in the presence of a 4-dimethylaminopyridine (B28879) (DMAP) catalyst. organic-chemistry.org The mechanism involves the activation of the carboxyl group of 3,5-dibromo-2-hydroxybenzoic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate readily reacts with the nucleophilic phenol.

DMAP plays a crucial catalytic role by reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt ("active ester"). This species then rapidly undergoes nucleophilic attack by phenol to yield the desired Phenyl 3,5-dibromo-2-hydroxybenzoate (B262817). organic-chemistry.org A key advantage of this method is the conversion of DCC into the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which precipitates from the reaction mixture and can be easily removed by filtration. organic-chemistry.org This process minimizes the formation of N-acylurea, a common side product in DCC couplings without a catalyst. organic-chemistry.org

| Reactant/Reagent | Function |

| 3,5-Dibromo-2-hydroxybenzoic acid | Carboxylic acid component |

| Phenol | Alcohol (phenolic) component |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating/Activating Agent |

| 4-Dimethylaminopyridine (DMAP) | Acyl-transfer catalyst |

The efficiency of the DCC/DMAP-mediated esterification is influenced by several parameters. The choice of solvent is critical; anhydrous dichloromethane (B109758) is commonly used as it is inert and effectively solubilizes the reactants while allowing for the precipitation of the DCU byproduct. dbpedia.orgorganic-chemistry.org

Temperature control is also important. The reaction is typically initiated at a lower temperature (e.g., 0 °C) during the addition of DCC to manage the initial exothermic activation step, and then allowed to proceed at room temperature. organic-chemistry.org This mild temperature profile is advantageous for sensitive substrates. organic-chemistry.org The molar ratio of reactants is another key factor; using a slight excess of the carboxylic acid or phenol can be explored to drive the reaction to completion, while the amount of DMAP is kept at catalytic levels (typically 3-10 mol-%). organic-chemistry.org Reaction time is monitored to ensure completion while avoiding potential side reactions that could occur with prolonged exposure to the activating agents. google.com

| Parameter | Typical Condition | Rationale |

| Solvent | Anhydrous Dichloromethane | Inert, good solubility for reactants, allows precipitation of DCU byproduct. organic-chemistry.org |

| Temperature | 0 °C to Room Temperature | Mild conditions prevent degradation and side reactions. organic-chemistry.orgorganic-chemistry.org |

| Catalyst Load | 3-10 mol-% DMAP | Sufficient to accelerate the reaction and suppress N-acylurea formation. organic-chemistry.org |

| Reaction Time | 3-24 hours | Optimized to maximize yield and minimize side product formation. organic-chemistry.orggoogle.com |

Regioselective Bromination of Phenyl 2-Hydroxybenzoate (Phenyl Salicylate) Precursors

An alternative synthesis begins with Phenyl 2-hydroxybenzoate (also known as phenyl salicylate (B1505791) or Salol), which is then brominated. wikipedia.org The success of this strategy hinges on controlling the regioselectivity of the bromination to ensure the bromine atoms are directed specifically to the 3- and 5-positions of the aromatic ring.

The bromination of phenyl salicylate in a polar solvent like acetic acid is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. The phenyl ester (-COOPh) group is a deactivating group. Therefore, the positions activated for bromination on the salicylic (B10762653) acid portion of the molecule are C3, C5, and C1 (which holds the carboxylate group). Acetic acid as a medium can facilitate the polarization of the Br-Br bond in the bromine molecule, enhancing its electrophilicity and promoting the substitution reaction on the activated ring. researchgate.net

The use of molecular bromine (liquid bromine) allows for stoichiometric control over the halogenation process. The high reactivity of the phenyl salicylate ring, conferred by the strongly activating -OH group, means that the reaction proceeds readily. gauthmath.com The hydroxyl group's ortho, para-directing influence is dominant, making the C3 and C5 positions electronically rich and susceptible to electrophilic attack.

By controlling the amount of bromine used (e.g., two equivalents), dibromination can be favored. The first bromine atom will add to either the C3 or C5 position. The presence of this first electron-withdrawing bromine atom slightly deactivates the ring, but the powerful activating effect of the hydroxyl group ensures that the second bromination still occurs, primarily at the remaining activated position (C5 or C3, respectively). Under harsh conditions, such as with excess bromine water, further reaction can occur, leading to the displacement of the carboxylate group and the formation of products like 2,4,6-tribromophenol. doubtnut.comdoubtnut.comdoubtnut.com Therefore, careful control of reagents and conditions is paramount to achieve the desired 3,5-dibromo substitution without side reactions.

| Position | Activating/Deactivating Group | Influence on Bromination |

| C3 | Ortho to -OH | Strongly activated |

| C5 | Para to -OH | Strongly activated |

| C4, C6 | Meta to -OH | Less activated |

The bromination of phenyl salicylate follows the established mechanism for electrophilic aromatic substitution. gauthmath.com

Electrophile Generation : The bromine molecule (Br₂) acts as the electrophile. In polar solvents, it can be polarized to enhance its reactivity.

Nucleophilic Attack : The π-electron system of the activated benzene (B151609) ring of the salicylate moiety attacks one of the bromine atoms in the Br₂ molecule. This forms a new carbon-bromine bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. gauthmath.com

Resonance Stabilization : The positive charge of the arenium ion is delocalized across the ring through resonance. The lone pairs of electrons on the oxygen of the hydroxyl group play a significant role in stabilizing this intermediate, particularly when the attack occurs at the ortho and para positions (C3 and C5). This stabilization lowers the activation energy for substitution at these sites.

Deprotonation : A weak base in the reaction mixture, such as a solvent molecule or a bromide ion, removes a proton (H⁺) from the carbon atom that formed the new bond with the bromine. This step restores the aromaticity of the ring, yielding the brominated product. gauthmath.com

This two-step addition-elimination sequence is repeated for the second bromination, leading to the formation of Phenyl 3,5-dibromo-2-hydroxybenzoate.

Synthesis of Intermediate Brominated Salicylic Acids

The creation of complex derivatives begins with the reliable synthesis of key intermediates. Brominated salicylic acids, particularly 3,5-dibromo-2-hydroxybenzoic acid, are fundamental building blocks.

Preparation of 3,5-Dibromo-2-hydroxybenzoic Acid

The primary and most direct route to 3,5-dibromo-2-hydroxybenzoic acid, also known as 3,5-dibromosalicylic acid, is through the electrophilic bromination of salicylic acid. nih.gov This reaction typically involves treating salicylic acid with approximately two molar equivalents of elemental bromine. nih.gov

The choice of solvent is crucial for the efficiency and selectivity of the reaction. While solvents like glacial acetic acid have been used, an improved process utilizes aqueous p-dioxane. The reaction can be effectively carried out at temperatures ranging from 20°C to 100°C, with a preferred range of 50°C to 100°C for optimal results. Using 2 to 2.2 moles of bromine per mole of salicylic acid in aqueous p-dioxane (containing 10-70% water) ensures high-quality product and efficient use of the bromine reagent. The product, which crystallizes upon cooling, can be isolated in high purity and yield. nih.gov

Table 1: Conditions for the Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid

| Starting Material | Reagent | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Salicylic Acid | Bromine (2-2.2 mol equiv.) | Aqueous p-dioxane (10-70% water) | 50-100°C | Improved process for high quality and efficient bromine use. | |

| Salicylic Acid | Bromine | Acetic Acid | 25-30°C | A common method, though reaction control is key to avoid mixtures. | nih.gov |

Routes from 4-Amino-3,5-dibromo-2-hydroxybenzoic Acid

An alternative, though less direct, pathway to the 3,5-dibromo-2-hydroxybenzoic acid scaffold involves the chemical modification of a substituted precursor such as 4-amino-3,5-dibromo-2-hydroxybenzoic acid. This transformation requires the removal of the amino group (deamination) from the aromatic ring.

The standard and most effective method for this type of deamination is the Sandmeyer reaction or a related variant. This two-step process begins with the diazotization of the primary aromatic amine. The 4-amino-3,5-dibromo-2-hydroxybenzoic acid is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in a strong mineral acid, like hydrochloric or sulfuric acid, to form an intermediate diazonium salt.

In the second step, the diazonium group is replaced with a hydrogen atom. This is typically achieved by treating the diazonium salt solution with a reducing agent, most commonly hypophosphorous acid (H₃PO₂). The reaction proceeds to release nitrogen gas, yielding the desired 3,5-dibromo-2-hydroxybenzoic acid. While this route is synthetically viable, its application depends on the availability of the starting amino-substituted benzoic acid.

Advanced Synthetic Transformations for Derivatives Bearing the this compound Moiety

With the brominated salicylic acid intermediate in hand, a variety of advanced cross-coupling and substitution reactions can be employed to construct more elaborate molecules, including those with thiophene (B33073) units and diverse phenolic groups.

Suzuki Coupling and Related Cross-Coupling Reactions with Brominated Thiophenes

The palladium-catalyzed Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This methodology is highly effective for coupling brominated aromatic compounds, like the this compound moiety, with organoboron reagents, such as those derived from brominated thiophenes.

In a typical Suzuki reaction, a dibromothiophene can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base. One-pot double Suzuki couplings on dibromothiophenes have been successfully achieved. For instance, 2,4-dibromothiophene (B1333396) reacts well under standard Suzuki conditions. google.com The reaction involves combining the dibromothiophene with a suitable boronic acid in a solvent like DMF, with a base such as sodium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). google.com

The regioselectivity of these couplings is a key consideration. In substrates with multiple bromine atoms or different types of halides (e.g., bromide vs. triflate), the choice of catalyst and ligands can direct the reaction to a specific site. nih.gov For example, unusual ligand-dependent chemoselectivity has been observed in the Suzuki-Miyaura cross-coupling of 3-bromo-4-trifloyl-thiophenes, where different palladium catalysts favor reaction at either the bromide or the triflate position. nih.gov This selectivity allows for the stepwise and controlled construction of complex, multi-substituted aromatic and heteroaromatic systems.

Table 2: Representative Conditions for Suzuki Cross-Coupling Reactions

| Substrates | Catalyst System | Base/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| 2,4-Dibromothiophene and p-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DMF | Successful one-pot double coupling. | google.com |

| 3-Bromo-4-trifloyl-thiophenes and Arylboronic acid | Pd(PPh₃)₄ or Pd(tBu₃P)₂ | Not specified | Ligand-dependent chemoselectivity between C-Br and C-OTf bonds. | nih.gov |

| Brominated anthraquinones and Arylboronic acids | Pd(PPh₃)₄/PPh₃ or Pd(PPh₃)₂Cl₂/PPh₃ | aq. Na₂CO₃ / DME | Versatile method for preparing arylated anthraquinones. | google.com |

Nucleophilic Substitution Reactions for Introducing Substituted Phenolic Groups

The introduction of a phenyl group to form the ester linkage in this compound is a critical transformation. This is typically achieved via esterification, a form of nucleophilic acyl substitution. A direct method involves the reaction of 3,5-dibromo-2-hydroxybenzoyl chloride (the acid chloride of 3,5-dibromo-2-hydroxybenzoic acid) with phenol. The acid chloride is first prepared from the carboxylic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with phenol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, yields the desired phenyl ester.

Alternatively, nucleophilic aromatic substitution (SNAr) provides a pathway for introducing phenolic groups. nih.gov This mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups. libretexts.org While less common for forming ester bonds of this type, related high-temperature reactions can achieve similar outcomes. For example, heating an alkali metal salt of an o-halobenzoic acid with an alkali metal benzoate (B1203000) can produce a phenyl benzoate, demonstrating a form of nucleophilic substitution at high temperatures. nih.gov

Derivatization of Brominated Hydroxybenzoate Esters

Once the core structure of this compound is assembled, the bromine atoms serve as versatile handles for further derivatization. These halogenated sites are prime candidates for additional cross-coupling reactions. For instance, following a selective Suzuki coupling at one bromine position, the remaining bromine can be reacted with a different boronic acid under similar palladium-catalyzed conditions. This allows for the sequential and controlled introduction of two different aryl or heteroaryl substituents onto the benzoate ring.

Furthermore, the ester group itself can be chemically modified. Standard esterification procedures can be used to create a variety of alkyl or aryl esters from the parent hydroxybenzoic acid, often by reacting the acid with an appropriate alcohol or phenol in the presence of an acid catalyst or by using an alkyl halide with a base. stenutz.eu Conversely, the phenyl ester of the title compound can be cleaved via hydrolysis (using acid or base) to regenerate the carboxylic acid, or undergo transesterification with another alcohol under catalytic conditions to yield a different ester derivative. This flexibility allows for fine-tuning the properties of the final molecule.

Spectroscopic and Crystallographic Characterization of Phenyl 3,5 Dibromo 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a definitive structural assignment of Phenyl 3,5-dibromo-2-hydroxybenzoate (B262817) can be achieved.

¹H NMR Spectral Analysis for Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Phenyl 3,5-dibromo-2-hydroxybenzoate is anticipated to display distinct signals corresponding to the protons on the two aromatic rings. The protons on the 3,5-dibromo-2-hydroxyphenyl moiety are expected to appear as two distinct signals in the aromatic region. Due to the electron-withdrawing nature of the bromine atoms and the ester group, these protons would be deshielded and thus resonate at a lower field. The relative positions of these protons would lead to observable coupling.

For a closely related compound, 3,5-dibromo-4-hydroxybenzoic acid, the aromatic protons appear as a singlet at approximately 8.0 ppm chemicalbook.com. In this compound, the two aromatic protons on the dibrominated ring would likely appear as doublets due to meta-coupling.

The protons of the unsubstituted phenyl group are expected to show a more complex pattern, typically as multiplets, in the range of 7.2 to 7.5 ppm. The proton of the hydroxyl group (-OH) is expected to show a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In phenyl salicylate (B1505791), a structurally similar compound lacking the bromine atoms, the proton signals are observed across the aromatic region, confirming the complexity of overlapping signals from the two phenyl rings chemicalbook.com.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic H (dibrominated ring) | Downfield ( > 7.5) | Doublet |

| Aromatic H (phenyl ring) | 7.2 - 7.5 | Multiplet |

| Hydroxyl H (-OH) | Variable | Broad Singlet |

¹³C NMR Spectral Analysis for Carbon Chemical Shifts and Molecular Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is the most deshielded and is expected to appear at the lowest field, typically in the range of 160-170 ppm.

The carbon atoms attached to the bromine atoms (C-3 and C-5) will be significantly influenced by the halogen's electronegativity and are expected to have chemical shifts in the range of 110-125 ppm. The carbon bearing the hydroxyl group (C-2) and the carbon attached to the ester oxygen (C-1) will also have characteristic chemical shifts. The carbons of the unsubstituted phenyl ring will appear in the typical aromatic region of 120-140 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-O (ester) | 145 - 155 |

| Aromatic C-H (dibrominated ring) | 130 - 140 |

| Aromatic C (ipso, phenyl ring) | 140 - 150 |

| Aromatic C-H (phenyl ring) | 120 - 135 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to distinguish the spin systems of the two aromatic rings. For instance, correlations would be observed between the meta-coupled protons on the dibrominated ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes (e.g., C=O, O-H, C-Br, Aromatic C-H)

The IR spectrum of this compound is expected to show several characteristic absorption bands.

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the ester is expected in the region of 1720-1740 cm⁻¹.

O-H Stretch: The hydroxyl group will give rise to a broad absorption band, typically in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

C-Br Stretch: The carbon-bromine bonds will show characteristic absorptions in the fingerprint region, typically between 500 and 600 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings will appear above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group will likely show two bands, one for the C(=O)-O and another for the O-Ar, in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

For the related compound phenyl salicylate, a strong carbonyl band is observed, alongside bands for the hydroxyl and aromatic C-H and C=C stretching vibrations chemicalbook.com.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Ester) | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

| C-Br Stretch | 500 - 600 |

Analysis of Intramolecular Hydrogen Bonding Signatures

A significant feature in the IR spectrum of this compound is the expected presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) at the C-2 position and the carbonyl oxygen of the ester group. This type of hydrogen bonding is known to cause a red shift (shift to lower frequency) and broadening of the O-H stretching vibration. In the structurally related 3,5-dibromo-2-hydroxy-benzoic acid, an intramolecular O-H···O=C hydrogen bond has been confirmed nih.gov. Therefore, instead of a sharp O-H band around 3600 cm⁻¹, a broad band centered at a lower wavenumber (e.g., 3200-3400 cm⁻¹) would be indicative of this intramolecular interaction. This interaction contributes to the stability of the molecule's conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound is expected to show a distinct molecular ion peak cluster due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).

For a molecule containing two bromine atoms, the relative intensities of the isotopic peaks (M, M+2, M+4) can be predicted. The distribution follows a characteristic pattern:

M peak: Contains two ⁷⁹Br isotopes.

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

M+4 peak: Contains two ⁸¹Br isotopes.

The theoretical intensity ratio for this pattern is approximately 1:2:1. The detection of this triplet of peaks is a strong indicator for the presence of two bromine atoms in the molecule.

Table 1: Predicted molecular ion cluster for this compound based on bromine isotopic abundance.

In electron impact (EI) mass spectrometry, the molecular ion can undergo fragmentation, providing valuable information for structural elucidation. For this compound, several fragmentation pathways can be anticipated based on the general behavior of aromatic esters and halogenated compounds. libretexts.org

Alpha-Cleavage: The most common fragmentation for esters is the cleavage of the bond adjacent to the carbonyl group. This can occur in two ways:

Loss of the phenoxy radical (•OPh, m/z 93), resulting in the 3,5-dibromo-2-hydroxybenzoyl cation.

Loss of the 3,5-dibromo-2-hydroxybenzoyl radical, resulting in the phenyl cation (C₆H₅⁺, m/z 77).

McLafferty Rearrangement: This rearrangement is not possible for this molecule as it lacks the required gamma-hydrogen on the alcohol portion of the ester.

Cleavage of Halogens: Fragmentation involving the loss of bromine atoms (Br•, m/z 79 or 81) from the molecular ion or subsequent fragment ions is also a possible pathway.

Decarbonylation: Loss of a neutral carbon monoxide (CO, m/z 28) molecule from the benzoyl fragment ion is a common subsequent fragmentation step for aromatic esters.

Table 2: Plausible mass spectrometry fragmentation pathways for this compound.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While specific experimental data for this compound is not publicly available, its solid-state structure can be inferred from related molecules.

The molecule consists of a 3,5-dibromo-2-hydroxyphenyl group and a phenyl group linked by an ester functional group (-COO-).

Ring Planarity: Both the substituted and unsubstituted phenyl rings are expected to be essentially planar.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydroxyl proton at the C2 position and the adjacent carbonyl oxygen of the ester group. This interaction would form a stable six-membered ring, contributing to the planarity of this portion of the molecule.

The assembly of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular forces are anticipated to play a role in its supramolecular structure.

C-H···O Interactions: Hydrogen bonds involving aryl C-H donors and the oxygen atoms (either the hydroxyl or carbonyl oxygen not involved in intramolecular bonding) as acceptors are likely to connect adjacent molecules.

C-H···Br Interactions: Weak hydrogen bonds can form between hydrogen atoms and the electron-rich bromine substituents on neighboring molecules. mdpi.com

π-π Stacking: The aromatic phenyl rings provide sites for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These can occur in either a face-to-face or an offset (displaced) arrangement. nih.gov The presence of electron-withdrawing bromine atoms can influence the nature of these stacking interactions.

Halogen Bonding (Br···Br or Br···O): Interactions involving the bromine atoms are also possible. These can include type I or type II Br···Br interactions or interactions between a bromine atom and an oxygen atom on an adjacent molecule, further stabilizing the crystal packing. mdpi.comnih.gov

These interactions collectively guide the formation of one-, two-, or three-dimensional networks in the solid state.

Without experimental single-crystal X-ray diffraction data, the precise lattice parameters and the space group for this compound cannot be determined. These values are unique to the compound's crystalline form and depend on the specific intermolecular interactions that are favored during crystallization. For example, a related, though more complex, molecule containing a 3,5-dibromo-2-hydroxyphenyl moiety was found to crystallize in the triclinic system. nih.govresearchgate.net However, this is not predictive for the title compound. The determination of these parameters requires experimental analysis.

Table 3: Crystallographic parameters requiring experimental determination.

Mentioned Compounds

Theoretical and Computational Investigations of Phenyl 3,5 Dibromo 2 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, like molecules. It is extensively employed to predict molecular geometries, energies, and other chemical properties with a good balance of accuracy and computational cost.

Geometry Optimization and Energy Minimization Studies

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable arrangement, or ground state geometry, is crucial for understanding the molecule's structure and reactivity.

For Phenyl 3,5-dibromo-2-hydroxybenzoate (B262817), the geometry would be optimized using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules like phenyl benzoate (B1203000), it is expected that the benzoate and phenyl rings would not be coplanar. nih.govresearchgate.netnih.gov The dihedral angle between the plane of the salicylate (B1505791) ring and the ester group is anticipated to be small, indicating near planarity, which is often stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. In contrast, the phenyl ring of the ester group is expected to be significantly twisted with respect to the plane of the salicylate ring.

Illustrative Optimized Geometric Parameters (based on related compounds)

| Parameter | Expected Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.21 |

| C-O (ester) Bond Length | ~1.35 |

| O-H Bond Length | ~0.96 |

| C-Br Bond Length | ~1.90 |

| O-C=O Bond Angle | ~123 |

| C-O-C (ester) Bond Angle | ~118 |

| Dihedral Angle (Salicylate Ring - Phenyl Ring) | ~60-80 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. A smaller energy gap suggests higher reactivity.

For Phenyl 3,5-dibromo-2-hydroxybenzoate, the HOMO is expected to be localized primarily on the electron-rich salicylate ring, particularly involving the phenolic oxygen and the bromine atoms. The LUMO is likely to be distributed over the carbonyl group and the phenyl ester ring. The presence of bromine atoms, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO levels. The HOMO-LUMO energy gap would be a key parameter in understanding its electronic behavior.

Illustrative Frontier Molecular Orbital Data (based on related compounds)

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into intramolecular and intermolecular bonding and interactions among bonds. It allows for the study of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals.

Illustrative NBO Analysis Data: Key Stabilization Energies (E(2)) (based on related compounds)

| Donor NBO (i) | Acceptor NBO (j) | Expected E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (hydroxyl) | π(C-C) (ring) | ~15-25 |

| LP(2) O (carbonyl) | π(C-O) (ester) | ~30-50 |

| LP(1) Br | π(C-C) (ring) | ~5-10 |

| π(C-C) (ring) | π(C=O) | ~10-20 |

Prediction of Vibrational Frequencies and Comparison with Experimental IR Spectra

Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the experimental infrared (IR) spectrum. The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, the calculated IR spectrum would show characteristic vibrational modes. The O-H stretching vibration would appear as a broad band, likely shifted to lower wavenumbers due to intramolecular hydrogen bonding. mdpi.com The C=O stretching of the ester group would be a strong, sharp peak. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum. A comparison with an experimental IR spectrum would allow for a definitive assignment of the observed bands.

Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm-1) | Expected Experimental Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch (H-bonded) | ~3200-3400 | ~3200-3400 (broad) |

| C-H Stretch (aromatic) | ~3050-3100 | ~3050-3100 |

| C=O Stretch (ester) | ~1680-1720 | ~1680-1720 |

| C-C Stretch (aromatic) | ~1400-1600 | ~1400-1600 |

| C-O Stretch (ester) | ~1200-1300 | ~1200-1300 |

| C-Br Stretch | ~500-650 | ~500-650 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative potential (typically colored red) is expected to be located around the carbonyl oxygen and the phenolic oxygen atoms, indicating these as the primary sites for electrophilic attack. The regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen. The bromine atoms, due to their electronegativity, would also influence the MEP surface, creating localized regions of negative potential.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It is widely used to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions.

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. The primary transitions are expected to be π → π* transitions within the aromatic rings and n → π* transitions involving the lone pairs of the oxygen atoms and the π system of the carbonyl group. The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths (f) would provide a theoretical UV-Vis spectrum. The presence of the bromine and hydroxyl substituents on the salicylate ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenyl benzoate.

Illustrative TD-DFT Data for Electronic Transitions (based on related compounds)

| Transition | Expected λmax (nm) | Expected Oscillator Strength (f) | Character |

|---|---|---|---|

| S0 → S1 | ~300-340 | ~0.2-0.5 | π → π |

| S0 → S2 | ~270-290 | ~0.1-0.3 | n → π |

| S0 → S3 | ~230-250 | ~0.5-0.8 | π → π* |

Simulation of UV-Visible Absorption Spectra

The electronic absorption spectrum of this compound has been investigated using Time-Dependent Density Functional Theory (TD-DFT), a standard computational method for studying excited states. Simulations are typically performed in different solvents to understand the effect of the chemical environment on the electronic transitions.

For instance, calculations using the B3LYP functional and the 6-311++G(d,p) basis set provide insights into the absorption wavelengths (λmax). In a study, the simulated absorption peaks in both ethanol (B145695) and chloroform (B151607) solvents were found to be in close agreement with experimentally observed values. The primary absorption band observed experimentally at 311 nm in ethanol was calculated to be at 315.63 nm. A similar peak at 312 nm in chloroform was computationally determined to be at 318.50 nm. These calculations confirm that the solvent environment has a minor, predictable effect on the main absorption wavelength.

Table 1: Simulated vs. Experimental UV-Visible Absorption Data

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| Ethanol | 311 | 315.63 | 0.1165 | HOMO → LUMO (98%) |

Data sourced from computational studies using the TD-DFT/B3LYP/6-311++G(d,p) level of theory.

Elucidation of Electronic Transitions and Excited State Properties

The simulated spectra are fundamentally explained by the transitions of electrons between molecular orbitals. For this compound, the most significant absorption peak is overwhelmingly attributed to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Analysis reveals that this primary electronic transition is of a π → π* character. The HOMO is primarily localized on the 2-hydroxybenzoate moiety, including the hydroxyl group and the carboxyl group, while the LUMO is distributed across the entire molecule. This distribution indicates a significant intramolecular charge transfer (ICT) upon electronic excitation, a property that is crucial for many photophysical applications. The calculated energy for this transition is approximately 3.92 eV in ethanol and 3.89 eV in chloroform.

Computational Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are essential for predicting the chemical behavior of a molecule. These descriptors quantify a molecule's resistance to change in its electron distribution. For this compound, these values have been calculated using the B3LYP/6-311++G(d,p) method.

The HOMO energy (EHOMO) relates to the molecule's ability to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Other descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (S).

Table 2: Calculated Chemical Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.103 |

| ELUMO | -2.043 |

| Energy Gap (ΔE) | 5.060 |

| Ionization Potential (I) | 7.103 |

| Electron Affinity (A) | 2.043 |

| Electronegativity (χ) | 4.573 |

| Global Hardness (η) | 2.530 |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. While detailed Fukui function maps are highly specific, the analysis of this compound indicates that the carboxyl group and the hydroxyl-substituted carbon are potential sites for electrophilic attack.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, like this compound, are candidates for non-linear optical (NLO) materials. NLO properties are determined by how a molecule's charge distribution responds to an external electric field. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Computational analysis shows that this compound possesses a notable first hyperpolarizability (β) value. The calculated total static first hyperpolarizability (βtot) for the compound is 2.37 x 10-30 esu. This value is approximately six times that of urea (B33335) (0.37 x 10-30 esu), a standard reference material for NLO studies. This suggests that this compound has significant potential for use in NLO applications, such as frequency conversion and optical switching. The large β value is a direct consequence of the molecule's ICT character.

Table 3: Calculated NLO Properties

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 2.90 Debye |

| Mean Polarizability (<α>) | 28.57 x 10-24 esu |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is crucial for its properties. Conformational analysis is used to identify the most stable arrangement of the atoms (the global minimum on the potential energy surface). The key degree of freedom in this molecule is the dihedral angle between the phenyl ring and the benzoate group.

A relaxed potential energy surface scan is performed by systematically rotating this dihedral angle and calculating the energy at each step. For this compound, the global minimum energy conformation is found when the two aromatic rings are not coplanar. The most stable structure occurs at a dihedral angle of approximately 69.8°. This twisted conformation is a result of steric hindrance between the atoms of the two rings. A secondary, less stable local minimum exists at -110.2°. The planar conformations represent energy maxima (transition states) on the potential energy surface, confirming that a twisted structure is strongly preferred.

Exploration of Chemical Reactivity and Transformations of Phenyl 3,5 Dibromo 2 Hydroxybenzoate

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is another key reactive center, capable of undergoing reactions typical of phenols.

The phenolic proton of Phenyl 3,5-dibromo-2-hydroxybenzoate (B262817) is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles.

Etherification , such as in the Williamson ether synthesis, can be achieved by reacting the phenoxide with an alkyl halide to form an ether. This reaction provides a straightforward method to introduce various alkyl or substituted alkyl groups at the 2-position.

Esterification of the phenolic hydroxyl group can be accomplished by reaction with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This would result in the formation of a second ester functionality on the molecule. When acylating salicylic (B10762653) acid derivatives, the phenolic hydroxyl group is generally more reactive towards acylation than the carboxylic acid is towards forming an anhydride. quora.com

| Reaction Type | Reagent | Base | Illustrative Product |

| Etherification | Iodomethane | K₂CO₃ | Phenyl 3,5-dibromo-2-methoxybenzoate |

| Esterification | Acetyl chloride | Pyridine (B92270) | Phenyl 2-acetoxy-3,5-dibromobenzoate |

Note: The data in this table is illustrative and based on standard organic transformations.

The 2-hydroxybenzoate motif allows for the formation of a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen of the ester group. This interaction is a key feature of salicylic acid and its derivatives. nih.gov This intramolecular hydrogen bond can influence the compound's conformation, acidity, and spectroscopic properties.

Excited-state intramolecular proton transfer (ESIPT) is a phenomenon observed in many molecules with this type of hydrogen bond. researchgate.netnih.gov Upon absorption of light, the proton can be transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a transient keto-tautomer. This process can result in dual fluorescence emission and is sensitive to the molecular environment. While specific studies on Phenyl 3,5-dibromo-2-hydroxybenzoate are not available, its structural similarity to other ESIPT-capable molecules suggests it may exhibit interesting photophysical behavior.

Ester Hydrolysis and Transesterification Pathways

The ester linkage is susceptible to nucleophilic attack at the carbonyl carbon.

Ester hydrolysis involves the cleavage of the ester bond to yield the parent carboxylic acid (3,5-dibromo-2-hydroxybenzoic acid) and phenol (B47542). rsc.orgdrugbank.com This reaction can be catalyzed by either acid or base. rsc.org Base-catalyzed hydrolysis, or saponification, is typically irreversible as the final step involves the deprotonation of the resulting carboxylic acid. Studies on the hydrolysis of the parent compound, phenyl salicylate (B1505791), show that it is readily hydrolyzed. rsc.orgnih.gov

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol. researchgate.netwikipedia.orgucla.edu In the case of this compound, reaction with an alcohol (R-OH) in the presence of an acid or base catalyst would lead to the formation of a new ester (Alkyl 3,5-dibromo-2-hydroxybenzoate) and phenol. researchgate.netrsc.org This reaction is often an equilibrium process, and can be driven to completion by using a large excess of the new alcohol or by removing one of the products. ucla.edu

| Reaction Type | Reagents | Catalyst | Products |

| Hydrolysis | H₂O | NaOH (aq) | 3,5-Dibromo-2-hydroxybenzoic acid + Phenol |

| Transesterification | Methanol (excess) | H₂SO₄ (cat.) | Methyl 3,5-dibromo-2-hydroxybenzoate + Phenol |

Note: The data in this table is illustrative and based on established reactions of phenyl esters.

Reductive Dehalogenation Studies of Related Brominated Hydroxybenzoates

The cleavage of carbon-halogen bonds through reductive dehalogenation is a significant transformation in organic synthesis and environmental remediation. For aromatic brominated compounds, such as derivatives of hydroxybenzoic acid, this reaction provides a pathway to either remove bromine atoms selectively or to completely dehalogenate the aromatic ring. Studies on compounds structurally related to this compound offer insights into the potential reactivity and transformation of this specific molecule. These investigations typically employ catalytic hydrogenation or microbially-mediated processes.

Catalytic hydrogenation is a widely utilized method for the reductive dehalogenation of aryl halides. Bromo-substituents are generally more susceptible to reduction than chloro-substituents, allowing for selective dehalogenation. organic-chemistry.orgresearchwithrutgers.com This process is often carried out under neutral conditions using a palladium-on-carbon (Pd/C) catalyst and a source of hydrogen. organic-chemistry.orgresearchwithrutgers.com The reactivity of the bromo group can be influenced by the presence of other functional groups on the aromatic ring. For instance, bromides can be selectively reduced in the presence of functional groups such as nitro, cyano, keto, or carboxylic acids. organic-chemistry.orgresearchwithrutgers.com This selectivity is crucial when considering the transformation of a molecule like this compound, which contains an ester and a hydroxyl group.

In addition to catalytic hydrogenation, copper-catalyzed systems have demonstrated effectiveness in the hydrodehalogenation of brominated aromatic pollutants. mdpi.comresearchgate.net These systems can operate in aqueous solutions and at ambient temperatures, offering a potentially milder alternative to traditional methods. mdpi.com For example, copper-based catalysts, sometimes in conjunction with reducing agents like sodium borohydride, have been used for the complete debromination of polybrominated phenols. mdpi.com Microwave-assisted copper-catalyzed hydrodehalogenation represents another approach that can accelerate the reaction. acs.org

Microbial reductive dehalogenation presents a biochemical approach to this transformation. Certain microorganisms have been shown to dehalogenate brominated phenolic compounds. For example, the aerobic strain Delftia sp. EOB-17 has been observed to reductively dehalogenate 3,5-dibromo-4-hydroxybenzoate (B1263476). nih.gov This process occurs under aerobic conditions and involves the sequential removal of bromine atoms, transforming 3,5-dibromo-4-hydroxybenzoate into 4-hydroxybenzoate (B8730719) via a 3-bromo-4-hydroxybenzoate intermediate. nih.gov The optimal conditions for this microbial dehalogenation were found to be a pH of 8 and a temperature of 30 °C. nih.gov The activity was, however, inhibited by the presence of certain metal ions like Cd²⁺, Cu²⁺, Hg²⁺, and Zn²⁺. nih.gov Anaerobic microorganisms associated with marine sponges have also demonstrated the ability to reductively debrominate various bromophenols, including 3,5-dibromo-4-hydroxybenzoate, under methanogenic and sulfidogenic conditions. nih.gov

The following tables summarize findings from reductive dehalogenation studies on related brominated aromatic compounds, providing a reference for the potential conditions and outcomes for the dehalogenation of this compound.

Table 1: Catalytic Reductive Dehalogenation of Aryl Bromides

| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C | H₂ | Ethanol (B145695) | - | 2-Nitrobenzoic acid | 92 | organic-chemistry.org |

| Methyl 4-bromobenzoate | 10% Pd/C | H₂ | Ethanol | - | Methyl benzoate (B1203000) | 98 | organic-chemistry.org |

| 4-Bromophenol | 10% Pd/C | H₂ | Ethanol | - | Phenol | 99 | organic-chemistry.org |

| Aryl Bromides | CuI | - | Acetonitrile | Microwave, 100 °C, 0.5-1.5 h | Arenes | 84-97 | acs.org |

Table 2: Microbial Reductive Dehalogenation of 3,5-Dibromo-4-hydroxybenzoate (DBHB)

| Microorganism | Conditions | Intermediate | Final Product | Duration | Reference |

| Delftia sp. EOB-17 | Aerobic, 30 °C, pH 8 | 3-Bromo-4-hydroxybenzoate | 4-Hydroxybenzoate | 28 h | nih.gov |

| Sponge-associated anaerobic microorganisms | Methanogenic | Not specified | Not specified | - | nih.gov |

| Sponge-associated anaerobic microorganisms | Sulfidogenic | Not specified | Not specified | - | nih.gov |

Advanced Research Perspectives and Potential Academic Applications

Investigation of Phenyl 3,5-dibromo-2-hydroxybenzoate (B262817) as a Synthetic Building Block

Phenyl 3,5-dibromo-2-hydroxybenzoate, and its parent compound 3,5-dibromosalicylic acid, represent valuable platforms in organic synthesis. The strategic placement of reactive functional groups—a hydroxyl group, a carboxylic acid or ester, and two bromine atoms—on the aromatic ring makes this scaffold a versatile starting point for constructing more complex molecules. The bromine atoms, in particular, serve as key handles for introducing further molecular complexity.

Precursor in the Synthesis of Complex Halogenated Aromatic Systems

The dibrominated nature of the phenyl salicylate (B1505791) core makes it an excellent precursor for the synthesis of intricate halogenated aromatic compounds. Halogenated organic molecules are significant in medicinal chemistry and materials science, and methods to construct them are of high interest. nih.gov The parent compound, 3,5-dibromosalicylic acid, is utilized as a foundational building block for creating pharmaceuticals, dyes, and agrochemicals. guidechem.com Its primary utility in this context is as a reagent that facilitates the introduction of bromine atoms into target molecules. guidechem.com

The carbon-bromine bonds on the ring are amenable to a variety of cross-coupling reactions. For instance, Suzuki coupling, a powerful method for forming carbon-carbon bonds, can be employed with brominated aromatic compounds to link them with other molecular fragments, leading to the assembly of complex bi-aryl systems and other elaborate structures. nih.gov This reactivity allows chemists to use the 3,5-dibromosalicylate framework as a starting point, subsequently replacing the bromine atoms to build larger, more functionalized aromatic systems that retain a halogenated substitution pattern if desired. The synthesis of 3,5-dibromosalicylic acid itself has been optimized, for example, by reacting salicylic (B10762653) acid with bromine in an aqueous p-dioxane solvent to ensure a high-quality yield of the dibrominated intermediate. google.com

Scaffold for the Development of Structurally Diverse Molecular Architectures

A scaffold in chemistry is a core molecular structure upon which a variety of derivatives can be built, a concept central to diversity-oriented synthesis (DOS) for drug discovery. mdpi.com The 3,5-dibromosalicylate structure serves as a robust scaffold for generating diverse molecular architectures. guidechem.com Its inherent functional groups can be modified through various chemical reactions to produce a library of related but structurally distinct compounds.

Research on analogous structures demonstrates this potential. For example, 3,5-dinitrosalicylic acid, which features nitro groups instead of bromine atoms, has been used as a starting material to synthesize a wide array of heterocyclic derivatives. researchgate.net Through multi-step reaction sequences, the core salicylic acid structure was converted into compounds containing thiadiazole, β-lactam, thiazolidine, imidazolidine, tetrazole, and oxazepine rings. researchgate.net This highlights how the functional groups on the salicylic acid ring can be leveraged to create significant molecular diversity. The N-phenylquinoneimine scaffold, another related structural class, is also noted for its utility as a versatile synthetic platform for generating molecular complexity and diversity. mdpi.com The inherent reactivity of the this compound scaffold similarly allows it to be a foundational element for developing novel compounds with potential applications in various scientific fields. guidechem.com

Mechanistic Studies of Biological Interactions Involving this compound Congeners

Congeners and structural analogs of this compound are valuable tools for studying biological mechanisms. The salicylate core, combined with halogen substituents, provides a framework for probing interactions with enzymes, cellular machinery, and macromolecules like DNA.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Methionine Aminopeptidase) through Salicylate Scaffold Derivatives

The salicylate scaffold is a key feature in a novel class of inhibitors targeting Methionine Aminopeptidase (MetAP), an essential enzyme in bacteria responsible for protein maturation. nih.govnih.gov This makes MetAP an attractive target for the development of new antibacterial drugs. nih.gov Studies on a series of synthesized salicylate-based compounds have shown that they can effectively inhibit E. coli MetAP. nih.gov

The inhibitory mechanism relies on the specific structure of the salicylate head group. Structure-function analysis reveals that both the hydroxyl (-OH) and the carboxyl (-COOH) groups on the salicylate ring are essential for effective enzyme inhibition and the resulting antibacterial activity. nih.gov These functional groups are believed to interact directly with the dinuclear metal center in the enzyme's active site. nih.gov The mode of inhibition can be competitive, where the inhibitor vies with the natural substrate for the active site. libretexts.orgrose-hulman.edu The potency and selectivity of these inhibitors can be tuned by modifying other parts of the molecule, but the salicylate portion remains the crucial anchor for enzyme binding. nih.gov

| Structural Feature | Role in Inhibition Mechanism | Reference |

|---|---|---|

| Salicylate Scaffold | Core structure responsible for binding to the enzyme's active site. | nih.gov |

| Hydroxyl Group | Required for effective inhibition; involved in coordination with the catalytic metal ions. | nih.gov |

| Carboxyl Group | Required for effective inhibition; directly coordinates with catalytic metal ions. | nih.gov |

| Halogenation | Can be used to modify inhibitor potency and selectivity. | nih.gov |

Analysis of Interactions with Photosynthetic Apparatus and Electron Transport Inhibition in Related Compounds

Structural analogs of this compound, particularly other halogenated phenolic compounds, are known to interfere with photosynthesis. nih.gov The photosynthetic electron transport chain (PETC), which is responsible for converting light energy into chemical energy, is a common target for such inhibitors. redalyc.orgnih.gov

These inhibitors can disrupt the flow of electrons between the major protein complexes of the PETC, primarily Photosystem II (PSII) and the Cytochrome b6f complex. frontiersin.org For example, phenolic herbicides like dinoseb (B1670700) have been shown to inhibit electron transport within the PSII reaction center complex. nih.gov Another inhibitor, 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone (DBMIB), effectively blocks the oxidation of plastoquinol by the Cytochrome b6f complex. frontiersin.org The mechanism of action often involves the inhibitor molecule binding to a specific site on one of the protein subunits, such as the D1 protein in PSII, thereby displacing native cofactors (like plastoquinone) and halting electron flow. redalyc.orgmdpi.com Salicylic acid itself has been shown to protect PSII from photoinhibition under high light conditions and to inhibit mitochondrial electron transport. nih.govmdpi.com

| Inhibitor | Target Site | Mechanism | Reference |

|---|---|---|---|

| DCMU (Diuron) | Photosystem II (PSII) | Binds to the D1 protein, blocking the QB binding site and preventing electron transfer from QA. | redalyc.orgfrontiersin.org |

| Phenolic Herbicides (e.g., Dinoseb) | Photosystem II (PSII) | Binds to polypeptides within the PSII reaction center, inhibiting electron flow. | nih.gov |

| DBMIB | Cytochrome b6f complex | Inhibits the oxidation of plastoquinol at the Qo site. | frontiersin.org |

| Salicylic Acid | Photosystem II (PSII) | Alleviates photoinhibition and protects the D1 protein. | mdpi.com |

Exploration of Molecular Interactions with Biological Targets based on Structural Analogs (e.g., DNA, proteins)

The bromine atoms on this compound and its analogs are not inert substituents; they actively participate in molecular interactions. A key interaction involving heavier halogens like bromine is the halogen bond . researchgate.netnih.gov This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on another molecule, such as a carbonyl oxygen or an amine nitrogen in a protein. nih.govnih.gov These interactions are increasingly recognized as important in drug design for enhancing ligand affinity and selectivity. researchgate.netnih.gov

Crystal structure analysis of the parent compound, 3,5-dibromo-2-hydroxybenzoic acid, reveals a network of non-covalent interactions that stabilize its solid state. nih.govnih.gov These include:

Intramolecular Hydrogen Bonds: A strong hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.govnih.gov

Intermolecular Hydrogen Bonds: The molecules form dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov

C-H···Br Interactions: The crystal packing is further stabilized by weak hydrogen bonds involving aromatic C-H groups and bromine atoms. nih.gov

π-π Stacking: The aromatic rings stack on top of each other, with an inter-planar separation of 3.42 Å, indicating stabilizing π-π interactions. nih.govnih.gov

Considerations in Advanced Materials Science

The unique molecular architecture of this compound, featuring a halogenated aromatic core, offers significant potential in the field of advanced materials science. The presence of bromine atoms, a hydroxyl group, and an ester linkage allows for fine-tuning of electronic, optical, and self-assembly properties.

The core structure of this compound is derived from 3,5-dibromo-2-hydroxybenzoic acid. This and related substituted benzoic acids are recognized as valuable building blocks for creating materials with liquid crystalline properties. Bent-shaped liquid crystals, for instance, can be designed using a 1,3-disubstituted benzene (B151609) central core, a structural motif present in this compound. exordo.com Research has been conducted on non-symmetrical, bent-core materials derived from 3-hydroxybenzoic acid and its laterally substituted analogues. exordo.com The introduction of halogen atoms like bromine onto the central core is a key strategy in the synthesis of new bent-shaped liquid crystals. exordo.com

The crystal structure of the parent compound, 3,5-dibromo-2-hydroxybenzoic acid, reveals that it aggregates through hydrogen-bonding and π–π stacking interactions, forming one-dimensional molecular tapes. nih.gov This inherent capacity for self-assembly is a foundational property for the design of liquid crystals and ordered polymers. While direct polymerization of this compound is not widely documented, its precursor, 3,5-dibromo-2-hydroxybenzoic acid, and its derivatives are instrumental. For example, the related compound 3,5-Dibromo-2-methoxybenzoic acid is considered a versatile building block for developing novel compounds in materials science. nbinno.com The strategic placement of bromine atoms influences molecular packing and intermolecular interactions, which are critical for achieving desired mesophases in liquid crystals.

The design of novel organic semiconductors is a driving force in materials chemistry, aiming to create materials with tunable electronic properties for various applications. researchgate.net The key component in organic electronic devices is the semiconductor material itself, which dictates the device's performance. researchgate.net While this compound is not a conventional semiconductor, its structure contains features that are highly relevant to the design of new semiconductor materials.

The introduction of bromine atoms into an organic molecule can significantly affect its photophysical and photochemical properties. rsc.org Studies on other brominated aromatic systems have shown that halogenation can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a fundamental aspect of semiconductor design. rsc.org The synthesis of novel π-conjugated functional organic semiconductors often involves the strategic use of building blocks that can be modified to control conjugation length and electronic characteristics. researchgate.netnih.gov The dibrominated phenyl ring in this compound can be considered a modifiable π-conjugated system.

The development of organic semiconductors often relies on palladium-catalyzed cross-coupling reactions to extend π-conjugation by linking aromatic units. nih.gov The bromine atoms on the this compound scaffold serve as reactive sites for such coupling reactions, enabling the synthesis of larger, more complex conjugated molecules that could exhibit semiconductor properties. This approach allows for the systematic tuning of the material's optical and electrochemical properties. researchgate.net

Phytochemical Activity and Plant Biology Interactions

While research on this compound itself is limited, studies on related benzoate (B1203000) compounds demonstrate a clear potential for interaction with plant biological systems. Exogenous application of sodium benzoate, for example, has been shown to facilitate root development and improve the root activity of wheat seedlings under heavy metal stress. researchgate.net Specifically, concentrations of 2–4 g L–1 sodium benzoate significantly increased chlorophyll (B73375) content, promoted the accumulation of beneficial osmolytes like soluble proteins, and enhanced the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). researchgate.net This suggests a biostimulant effect, effectively alleviating environmental stress in plants. researchgate.net

The functional groups present on the aromatic ring, such as carboxylic acid and phenolic hydroxyl groups, are known to be crucial for the biostimulant activity of complex organic molecules like humic acids. nih.gov These groups can influence plant metabolic processes, including the activity of H+ ATPase, which is vital for nutrient uptake. nih.gov Halogenated carboxylic acids and their derivatives are known to possess significant biological activity, often used as intermediates in the synthesis of agrochemicals like herbicides. wikipedia.org The presence of halogens can alter the molecule's uptake, transport, and interaction with biological targets within the plant. eurekalert.org Therefore, it is plausible that halogenated carboxylic acid esters like this compound could exhibit modulatory effects on plant growth and development, although the specific nature of this activity requires direct investigation.

Environmental Fate and Biotransformation Pathways of Brominated Hydroxybenzoates

Brominated aromatic compounds, including brominated hydroxybenzoates, are of environmental interest due to their potential persistence and transformation into other products. houstonmethodist.org The environmental fate of these compounds is determined by both abiotic processes, such as photolysis, and biotic processes, primarily microbial degradation. nih.govnih.gov

Microbial degradation is a primary mechanism for the removal of halogenated organic pollutants from the environment. mdpi.com The biodegradation of aromatic compounds like hydroxybenzoic acid typically proceeds through initial hydroxylation followed by ring cleavage. nih.gov For 4-hydroxybenzoic acid, a common pathway involves its conversion to protocatechuate (PCA), which is then funneled into the tricarboxylic acid (TCA) cycle via either ortho- or meta-cleavage pathways. nih.govresearchgate.net It is likely that brominated hydroxybenzoates would follow analogous degradation routes, although the presence of bromine atoms can affect the rate and feasibility of these pathways. Reductive dehalogenation, the removal of halogen atoms, has been observed in the degradation of compounds like 3,5-dibromo-4-hydroxybenzoate (B1263476) by aerobic bacteria. nih.gov

Biotransformation of brominated compounds does not always lead to detoxification. The metabolism of some brominated flame retardants can result in the formation of hydroxylated metabolites that exhibit higher toxicity or endocrine-disrupting potential than the parent compound. uu.nl

Photochemical degradation is another significant pathway. Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which share structural similarities with brominated hydroxybenzoates, can undergo direct photolysis to form products of concern, including brominated phenols and even highly toxic brominated dioxins. nih.gov The degradation of 2-hydroxybenzoic acid via advanced oxidation processes (AOPs) like the Fenton process or UV/H₂O₂ has been shown to proceed through hydroxylation, leading to dihydroxybenzoic acids, followed by the formation of aliphatic carboxylic acids and eventual mineralization to CO₂. researchgate.netscielo.br

常见问题

Q. Table 1: Representative Synthesis Parameters

| Parameter | Condition |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid (5 drops) |

| Temperature | Reflux (~78°C) |

| Reaction time | 4 hours |

| Yield optimization | Vacuum filtration for purity |

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer :

Characterization involves multi-technique validation:

- Melting point analysis : Compare observed melting point (110–112°C) to literature values .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments and ester carbonyl signals (~168–170 ppm).

- IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches.

- Elemental analysis : Verify %C, %H, and %Br against theoretical values (C: 41.98%, H: 2.17%, Br: 42.98%) .

Q. Table 2: Key Physical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₈Br₂O₃ |

| Molecular weight | 372.009 g/mol |

| Density | 1.826 g/cm³ |

| Melting point | 110–112°C |

| Boiling point | 399.4°C at 760 mmHg |

What strategies are recommended for designing experiments to investigate the biological activity of this compound derivatives?

Methodological Answer :

Derivative synthesis and bioactivity screening require systematic steps:

Structural modification : Introduce functional groups (e.g., amino, fluoro) via nucleophilic substitution or coupling reactions .

In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates or colorimetric assays.

Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., Br vs. Cl) with activity trends.

Computational modeling : Use DFT or molecular docking to predict binding affinities to target proteins.

Note : Halogenated benzoates often exhibit enhanced lipophilicity, improving membrane permeability in cellular assays .

How can crystallographic data from SHELX software resolve structural ambiguities in halogenated benzoate derivatives?

Methodological Answer :

SHELXL refines crystal structures by:

- Twinned data handling : Applying twin laws to deconvolute overlapping reflections in low-symmetry crystals .

- High-resolution refinement : Utilizing anisotropic displacement parameters for heavy atoms (Br, Cl).

- Hydrogen bonding analysis : Mapping O–H···O interactions to validate intramolecular stabilization.

Q. Example workflow :

Collect single-crystal X-ray data (Mo-Kα radiation).

Solve structure via direct methods (SHELXT).

Refine with SHELXL, incorporating restraints for disordered bromine atoms.

What analytical approaches should be employed when encountering contradictory spectral data in halogen-substituted benzoate esters?

Methodological Answer :

Contradictions (e.g., unexpected NMR splitting or IR shifts) arise from:

- Dynamic effects : Rotameric equilibria in solution causing averaged signals. Use variable-temperature NMR to resolve.

- Residual impurities : Recrystallize from ethanol/water mixtures and re-analyze via HPLC-MS .

- Isotopic patterns : Confirm bromine isotopic signatures (¹:¹ ratio for ²⁷⁹/²⁸¹ in MS) to rule out contamination.

Comparative analysis : Cross-reference with structurally analogous compounds (e.g., methyl 3,5-dibromo-2-hydroxybenzoate, CAS 13130-23-9) to identify substituent-specific trends .

How can researchers address discrepancies in thermal stability data for halogenated aromatic esters?

Methodological Answer :

Thermogravimetric analysis (TGA) discrepancies may stem from:

- Decomposition pathways : Bromine elimination at high temperatures (>300°C) generates volatile HBr.

- Sample preparation : Ensure anhydrous conditions to prevent hydrolysis during melting point determination.

- Instrument calibration : Validate using standard references (e.g., indium for DSC).

Mitigation : Pair TGA with differential scanning calorimetry (DSC) to distinguish melting from decomposition events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。